1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a dimethyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethyl-1H-imidazole.
Trifluoromethylation: The imidazole derivative is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Ethanone Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(2,4-Dimethyl-1H-imidazol-5-yl)-ethanone: This compound has a similar imidazole structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Basimglurant: A compound with a similar imidazole core but different substituents, used as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-3-5(12-4(2)11-3)6(13)7(8,9)10/h1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQJNFSAZRVTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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